6-Fluoroquinazolin-2-amine
Overview
Description
6-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.16 . It is used as a building block in research .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as 6-Fluoroquinazolin-2-amine, can be achieved through various methods including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A four-step synthesis process has been used to create novel 4-aminoquinazoline derivatives .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a fluorine atom attached at the 6th position .Chemical Reactions Analysis
Quinazoline derivatives have drawn significant attention due to their biological activities . The reactions involving these compounds are complex and can involve various functional groups and reaction conditions.Physical And Chemical Properties Analysis
6-Fluoroquinazolin-2-amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Antibacterial Applications
6-Fluoroquinazolin-2-amine: derivatives have been synthesized and evaluated for their potential as antibacterial agents. These compounds are structural analogues of quinolone and quinazolin-2,4-dione antibiotics . Although some synthesized derivatives showed moderate activity against DNA-PK, which is crucial for cellular DNA repair, they were inactive against tested bacterial strains . This suggests that while the antibacterial application was the initial target, the actual utility might lie in other biological activities.
Analgesic and Anti-Inflammatory Agents
Quinazoline derivatives, including those with a 6-fluoroquinazolin-2-amine structure, have been explored for their analgesic and anti-inflammatory properties . The medicinal chemistry of quinazolines has revealed a diversity in pharmacological responses, making them candidates for drug discovery and development in pain management and inflammation control .
Anticancer Research
The structural features of quinazoline derivatives have been linked to anticancer activities. The ability to inhibit DNA-PK, which plays a role in DNA repair, suggests that these compounds could be used in cancer treatment strategies where inhibiting DNA repair mechanisms in cancer cells is beneficial .
Enzyme Inhibition
The inhibition of enzymes like DNA-gyrase and topoisomerase by quinazoline derivatives is a significant area of research. These enzymes are involved in DNA replication and cell division, making them targets for developing new antibacterial and anticancer therapies .
Drug Design and Synthesis
The quinazoline scaffold is a versatile structure in drug design. Researchers have been modifying the 6-fluoroquinazolin-2-amine core to explore structure-activity relationships and develop new therapeutic agents with improved efficacy and safety profiles .
Pharmacokinetic Profiling
Quinazoline derivatives are also studied for their pharmacokinetic properties. Understanding how these compounds are absorbed, distributed, metabolized, and excreted can inform the design of more effective drugs .
Resistance Mechanism Studies
With the continuous emergence of antibiotic-resistant strains, studying quinazoline derivatives, including 6-fluoroquinazolin-2-amine, provides insights into resistance mechanisms. This knowledge can guide the development of drugs that can overcome resistance .
Molecular Interaction Studies
The unique, magnesium-independent binding interaction of some quinazoline derivatives with biological targets offers a new perspective on molecular interactions. This can lead to the discovery of novel therapeutics with unique modes of action .
Safety and Hazards
properties
IUPAC Name |
6-fluoroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWBVSDGGRQXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733743 | |
Record name | 6-Fluoroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinazolin-2-amine | |
CAS RN |
20028-72-2 | |
Record name | 6-Fluoro-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20028-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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